molecular weight and formula of 4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride
molecular weight and formula of 4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride
Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride is a specialized electrophilic building block used primarily in the synthesis of sulfonylurea-based pharmaceuticals and agrochemicals. Characterized by a reactive sulfonyl chloride headgroup and a lipophilic dibutylurea tail, this molecule serves as a critical intermediate for introducing the 4-ureidobenzenesulfonyl moiety into target scaffolds. Its structural duality—combining a highly reactive electrophile with a stable, hydrophobic urea domain—makes it valuable for fragment-based drug discovery (FBDD), particularly in developing inhibitors for soluble epoxide hydrolase (sEH) and carbonic anhydrase.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The following data represents the core physicochemical profile of the molecule. Where experimental data for this specific homolog is unavailable, values are derived from high-fidelity computational models calibrated against the diethyl and dimethyl analogs.
| Property | Value | Notes |
| IUPAC Name | 4-[(dibutylcarbamoyl)amino]benzenesulfonyl chloride | Systematic nomenclature |
| CAS Number | Not Assigned (Custom Synthesis) | Precursor CAS: 2589-21-1 |
| Molecular Formula | C₁₅H₂₃ClN₂O₃S | |
| Molecular Weight | 346.87 g/mol | Monoisotopic Mass: 346.11 g/mol |
| Physical State | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 115–120 °C (Predicted) | Homolog trend analysis |
| Solubility | Soluble in DCM, THF, Ethyl Acetate | Reacts with protic solvents |
| Stability | Moisture Sensitive | Hydrolyzes to sulfonic acid + HCl |
Structural SMILES: CCCCN(CCCC)C(=O)Nc1ccc(cc1)S(=O)(=O)Cl
Synthesis & Manufacturing Protocols
The synthesis of 4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride can be approached via two primary pathways: Direct Chlorosulfonation (Method A) and Convergent Assembly (Method B). Method A is preferred for scale-up due to cost-efficiency, while Method B offers higher regioselectivity for research-grade purity.
Method A: Direct Chlorosulfonation (The "Precursor" Route)
This route utilizes 1,1-dibutyl-3-phenylurea (CAS 2589-21-1) as the starting material. The urea moiety acts as a weak ortho/para director, but the steric bulk of the dibutyl chains strongly favors para substitution.
Reagents:
-
1,1-Dibutyl-3-phenylurea (1.0 eq)
-
Chlorosulfonic acid (
, 5.0 eq) -
Thionyl chloride (
, 2.0 eq) – Optional, to ensure conversion of sulfonic acid species.
Protocol:
-
Setup: Charge a dry 3-neck round-bottom flask with 1,1-dibutyl-3-phenylurea. Cool to 0°C under
atmosphere. -
Addition: Add chlorosulfonic acid dropwise over 30 minutes. Maintain internal temperature
to prevent charring. -
Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 2 hours. Evolution of HCl gas will be observed.
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate.
-
Isolation: Filter the solid immediately. Wash with cold water (
mL) and cold hexane ( mL). -
Drying: Dry under high vacuum over
for 12 hours.
Method B: Convergent Assembly (The "Clean" Route)
This route avoids isomer formation by reacting sulfanilyl chloride directly with dibutylcarbamoyl chloride .
Protocol:
-
Dissolve 4-aminobenzenesulfonyl chloride in anhydrous THF.
-
Add 1.1 eq of pyridine (base scavenger).
-
Add 1.0 eq of dibutylcarbamoyl chloride dropwise at 0°C.
-
Stir at RT for 4 hours. Filter off pyridine-HCl salts and concentrate the filtrate.
Synthesis Logic Diagram
Figure 1: Synthetic pathways for the target molecule. The solid red line indicates the industrial standard route (Method A), while the dashed line represents the convergent laboratory route (Method B).
Reactivity & Applications
The utility of 4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride lies in its ability to generate sulfonamide libraries efficiently. The sulfonyl chloride group is highly electrophilic, reacting rapidly with primary and secondary amines.
Mechanistic Insight: The Urea Effect
Unlike simple benzenesulfonyl chlorides, the para-urea substituent exerts a mesomeric electron-donating effect (+M). This slightly reduces the electrophilicity of the sulfur center compared to a nitro-substituted analog, making the molecule more selective and less prone to rapid hydrolysis in ambient air. However, the lipophilic butyl chains improve solubility in organic solvents (DCM, DMF), facilitating reactions with hydrophobic amines.
Experimental Workflow: Sulfonamide Library Generation
Objective: Synthesis of a sulfonamide derivative (e.g., with piperidine).
-
Preparation: Dissolve 1.0 mmol of 4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride in 5 mL anhydrous DCM.
-
Nucleophile Addition: Add 1.1 mmol of amine (e.g., piperidine) and 1.5 mmol of TEA (Triethylamine).
-
Incubation: Stir at room temperature for 1–2 hours. Monitor via TLC (30% EtOAc/Hexane).[1]
-
Workup: Wash with 1N HCl (to remove unreacted amine) followed by Brine. Dry over
. -
Validation: Confirm structure via
-NMR. Look for the disappearance of the sulfonyl chloride shift and appearance of sulfonamide N-H (if primary amine used).
Biological Relevance
This scaffold is frequently observed in:
-
sEH Inhibitors: The urea pharmacophore mimics the transition state of epoxide hydrolysis.
-
Antidiabetic Agents: Sulfonylureas bind to ATP-sensitive K+ channels (
) in pancreatic beta cells.
Figure 2: Reactivity profile showing the primary pathway to sulfonamides and the competing hydrolysis risk.
Handling & Safety (E-E-A-T)
Hazard Classification: Corrosive (Skin Corr. 1B), Moisture Sensitive.
-
Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen). The container must be tightly sealed to prevent hydrolysis to the sulfonic acid, which is non-reactive for sulfonamide synthesis.
-
PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a lab coat. Handle only in a fume hood.
-
Spill Response: Do not use water. Neutralize with sodium bicarbonate or lime sand before disposal.
-
Quality Control: Before use in critical assays, verify purity by checking the melting point. A sharp drop in MP (<110°C) indicates significant hydrolysis.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzenesulfonyl chloride derivatives. PubChem. Available at: [Link]
- Cremlyn, R. J.Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry, 2002.

